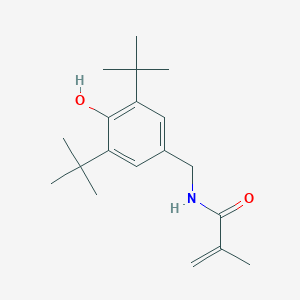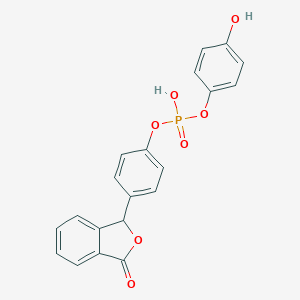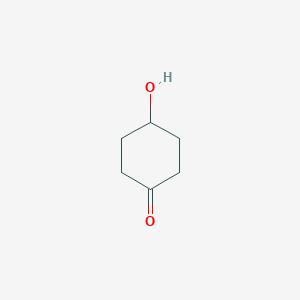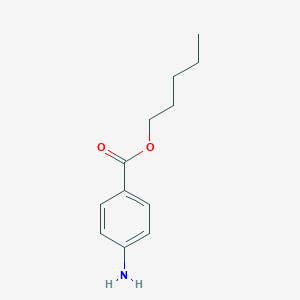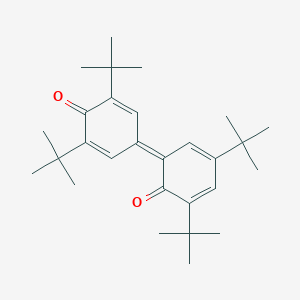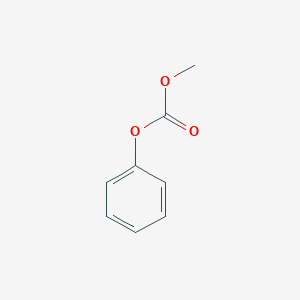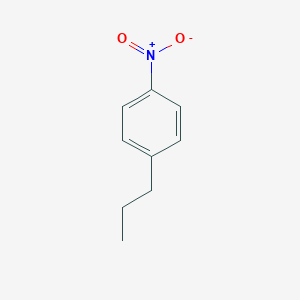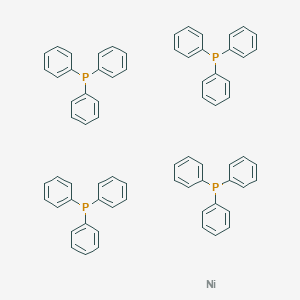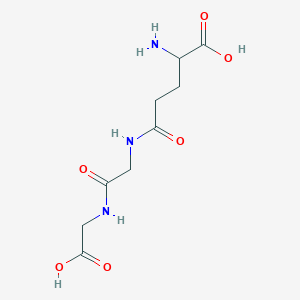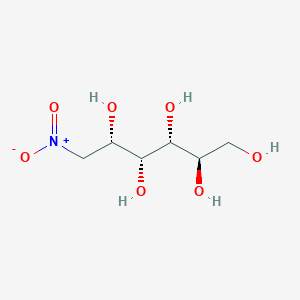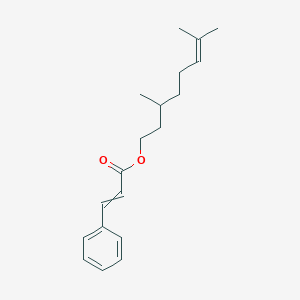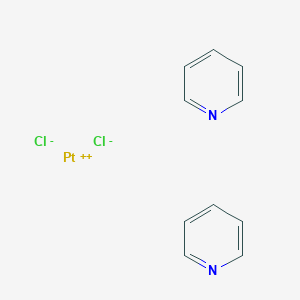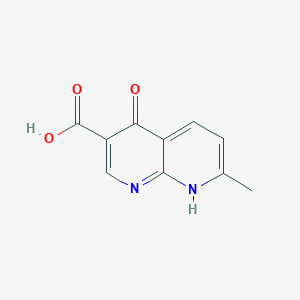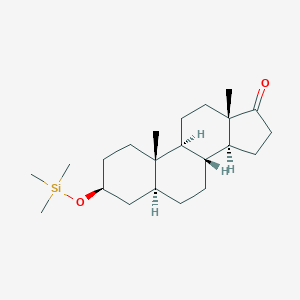
3beta-Trimethylsilyloxy-5alpha-androstan-17-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3beta-Trimethylsilyloxy-5alpha-androstan-17-one, also known as TMS, is a synthetic androgenic steroid hormone that has been used in scientific research for several years. It is a derivative of dihydrotestosterone (DHT), which is a natural hormone found in the human body. TMS has been studied extensively for its potential use in the treatment of various medical conditions, including muscle wasting, osteoporosis, and male infertility.
Mechanism Of Action
3beta-Trimethylsilyloxy-5alpha-androstan-17-one works by binding to androgen receptors in the body, which are found in various tissues, including muscle, bone, and reproductive organs. Once bound, 3beta-Trimethylsilyloxy-5alpha-androstan-17-one activates the androgen receptor, which leads to an increase in protein synthesis and muscle growth. 3beta-Trimethylsilyloxy-5alpha-androstan-17-one has also been shown to increase bone density by stimulating osteoblast activity and decreasing osteoclast activity. In the reproductive system, 3beta-Trimethylsilyloxy-5alpha-androstan-17-one increases sperm count and motility by stimulating spermatogenesis.
Biochemical And Physiological Effects
3beta-Trimethylsilyloxy-5alpha-androstan-17-one has several biochemical and physiological effects on the body. It increases muscle mass and strength by increasing protein synthesis and decreasing protein breakdown. 3beta-Trimethylsilyloxy-5alpha-androstan-17-one also increases bone density by stimulating osteoblast activity and decreasing osteoclast activity. In the reproductive system, 3beta-Trimethylsilyloxy-5alpha-androstan-17-one increases sperm count and motility by stimulating spermatogenesis. 3beta-Trimethylsilyloxy-5alpha-androstan-17-one has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of certain medical conditions.
Advantages And Limitations For Lab Experiments
One advantage of using 3beta-Trimethylsilyloxy-5alpha-androstan-17-one in lab experiments is its androgenic properties, which make it a useful tool for studying muscle and bone physiology. 3beta-Trimethylsilyloxy-5alpha-androstan-17-one has also been shown to have anti-inflammatory effects, which may be beneficial in the study of inflammatory diseases. However, one limitation of using 3beta-Trimethylsilyloxy-5alpha-androstan-17-one in lab experiments is its potential toxicity, as high doses have been shown to cause liver damage in animal studies.
Future Directions
There are several future directions for the study of 3beta-Trimethylsilyloxy-5alpha-androstan-17-one. One potential direction is the development of new and more efficient synthesis methods for 3beta-Trimethylsilyloxy-5alpha-androstan-17-one. Another direction is the study of 3beta-Trimethylsilyloxy-5alpha-androstan-17-one in the treatment of muscle wasting disorders, osteoporosis, and male infertility in humans. Additionally, the anti-inflammatory effects of 3beta-Trimethylsilyloxy-5alpha-androstan-17-one could be studied further for their potential use in the treatment of inflammatory diseases.
Synthesis Methods
3beta-Trimethylsilyloxy-5alpha-androstan-17-one is synthesized through a multi-step process that involves the modification of DHT. The first step involves the protection of the hydroxyl group at the 3-position of DHT with a trimethylsilyl group. This is followed by the oxidation of the 17-beta hydroxyl group to a ketone using Jones reagent. The final step involves the reduction of the ketone to a hydroxyl group using sodium borohydride.
Scientific Research Applications
3beta-Trimethylsilyloxy-5alpha-androstan-17-one has been used extensively in scientific research for its androgenic properties. It has been shown to increase muscle mass and strength in animal studies, making it a potential treatment for muscle wasting disorders. 3beta-Trimethylsilyloxy-5alpha-androstan-17-one has also been studied for its potential use in the treatment of osteoporosis, as it has been shown to increase bone density in animal studies. Additionally, 3beta-Trimethylsilyloxy-5alpha-androstan-17-one has been studied for its potential use in male infertility, as it has been shown to increase sperm count and motility in animal studies.
properties
CAS RN |
10426-95-6 |
|---|---|
Product Name |
3beta-Trimethylsilyloxy-5alpha-androstan-17-one |
Molecular Formula |
C22H38O2Si |
Molecular Weight |
362.6 g/mol |
IUPAC Name |
(3S,5S,8R,9S,10S,13S,14S)-10,13-dimethyl-3-trimethylsilyloxy-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C22H38O2Si/c1-21-12-10-16(24-25(3,4)5)14-15(21)6-7-17-18-8-9-20(23)22(18,2)13-11-19(17)21/h15-19H,6-14H2,1-5H3/t15-,16-,17-,18-,19-,21-,22-/m0/s1 |
InChI Key |
RKALSSDGCWGKHQ-UMWWKMARSA-N |
Isomeric SMILES |
C[C@]12CC[C@@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C)O[Si](C)(C)C |
SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC4=O)C)O[Si](C)(C)C |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC4=O)C)O[Si](C)(C)C |
synonyms |
3β-[(Trimethylsilyl)oxy]-5α-androstan-17-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



